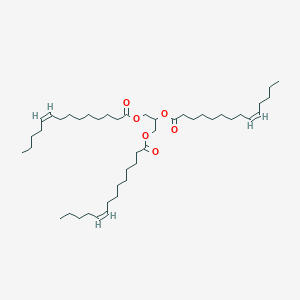

Trimyristolein

描述

属性

IUPAC Name |

2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl (Z)-tetradec-9-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H80O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-43(46)49-40-42(51-45(48)39-36-33-30-27-24-21-18-15-12-9-6-3)41-50-44(47)38-35-32-29-26-23-20-17-14-11-8-5-2/h13-18,42H,4-12,19-41H2,1-3H3/b16-13-,17-14-,18-15- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMDCUOOYCRSIP-WLFVLELZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCC)OC(=O)CCCCCCCC=CCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCC)COC(=O)CCCCCCC/C=C\CCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H80O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50556269 |

Source

|

| Record name | Propane-1,2,3-triyl (9Z,9'Z,9''Z)tri-tetradec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

717.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | TG(14:1(9Z)/14:1(9Z)/14:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0047885 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

99483-10-0 |

Source

|

| Record name | Propane-1,2,3-triyl (9Z,9'Z,9''Z)tri-tetradec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Biosynthesis of Trimyristolein in Plants: A Technical Guide

Abstract

Trimyristolein, a triacylglycerol (TAG) comprised of three myristoleic acid molecules, represents a valuable specialty chemical with applications in lubricants, cosmetics, and biofuels. Its production in plants is not naturally abundant and necessitates a metabolic engineering approach. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound in plants, detailing the key enzymatic steps, from the synthesis of its precursor, myristic acid, to the final assembly of the TAG molecule. Furthermore, this guide outlines experimental protocols for key analytical techniques and presents a strategy for the metabolic engineering of oilseed crops to produce high levels of this compound. The information is intended for researchers, scientists, and drug development professionals engaged in plant lipid biotechnology and metabolic engineering.

Introduction

The plant kingdom offers a vast diversity of fatty acids that are stored primarily as triacylglycerols in seeds. While common vegetable oils are dominated by C16 and C18 fatty acids, there is growing interest in tailoring the fatty acid composition of oilseed crops to produce high-value specialty oils. This compound, a TAG containing three chains of myristoleic acid (C14:1), is one such target molecule. Myristoleic acid is a monounsaturated medium-chain fatty acid (MCFA) that is uncommon in most plant oils[1]. The biosynthesis of this compound in a plant host requires the concerted action of several key enzymes, some of which may need to be introduced or have their activity enhanced through metabolic engineering. This guide details the known and putative steps in this biosynthetic pathway and provides the necessary technical information for its study and manipulation.

The Biosynthesis Pathway of this compound

The synthesis of this compound in plants can be dissected into two main stages: the formation of the myristoleic acid precursor and its subsequent incorporation into the triacylglycerol backbone.

De Novo Fatty Acid Synthesis and Myristic Acid Production

Fatty acid synthesis in plants occurs in the plastids. The process begins with acetyl-CoA and involves a series of condensation reactions catalyzed by the fatty acid synthase (FAS) complex to produce saturated acyl-acyl carrier protein (ACP) thioesters. The termination of fatty acid elongation is a critical step that determines the chain length of the resulting fatty acid. This is catalyzed by acyl-ACP thioesterases. For the production of myristic acid (C14:0), a FatB-type thioesterase with high specificity for myristoyl-ACP is required. Such enzymes are naturally found in plants like Cuphea species, which are known to accumulate medium-chain fatty acids[2][3].

Desaturation of Myristic Acid to Myristoleic Acid

The conversion of myristic acid to myristoleic acid (cis-Δ9-tetradecenoic acid) is a crucial step and is catalyzed by a Δ9-acyl-ACP desaturase.[4][5] This enzyme introduces a double bond at the Δ9 position of the myristoyl-ACP molecule. While most plants possess a Δ9-stearoyl-ACP desaturase that primarily acts on C18:0-ACP, some species have desaturases with broader or different substrate specificities. A Δ9-myristoyl-ACP desaturase would be essential for efficient production of myristoleic acid[4].

Assembly of this compound via the Kennedy Pathway

Once synthesized, myristoleoyl-ACP is hydrolyzed by a thioesterase to release free myristoleic acid, which is then activated to myristoleoyl-CoA in the cytoplasm. The assembly of this compound from myristoleoyl-CoA and a glycerol (B35011) backbone occurs in the endoplasmic reticulum via the Kennedy pathway (sn-glycerol-3-phosphate pathway). This pathway involves three sequential acylation steps catalyzed by specific acyltransferases:

-

Glycerol-3-phosphate Acyltransferase (GPAT): This enzyme catalyzes the acylation of the sn-1 position of glycerol-3-phosphate with a molecule of myristoleoyl-CoA to form lysophosphatidic acid.

-

Lysophosphatidic Acid Acyltransferase (LPAAT): LPAAT then acylates the sn-2 position of lysophosphatidic acid with another molecule of myristoleoyl-CoA to yield phosphatidic acid. The substrate specificity of LPAAT is a critical control point, as many plant LPAATs show a preference for unsaturated C18 fatty acids[6][7].

-

Phosphatidic Acid Phosphatase (PAP): PAP dephosphorylates phosphatidic acid to produce diacylglycerol (DAG).

-

Diacylglycerol Acyltransferase (DGAT): In the final and committed step of TAG synthesis, DGAT acylates the sn-3 position of the DAG with a third molecule of myristoleoyl-CoA to form this compound.[8][9] The substrate specificity of DGAT is another key determinant for the efficient synthesis of this compound[8][10].

The overall biosynthetic pathway is depicted in the following diagram:

Caption: Biosynthesis pathway of this compound in plants.

Metabolic Engineering Strategy for this compound Production

Engineering a plant, such as the model oilseed Camelina sativa, for high-level production of this compound involves the introduction and/or upregulation of genes encoding key enzymes in the pathway, and potentially the downregulation of competing endogenous enzymes.[11][12][13]

A plausible metabolic engineering workflow would involve:

-

Selection of Key Genes:

-

A FatB thioesterase with high specificity for C14:0-ACP from a plant like Cuphea painteri.

-

A Δ9-desaturase with high activity on C14:0-ACP.

-

Acyltransferases (GPAT, LPAAT, and DGAT) that efficiently utilize myristoleoyl-CoA as a substrate.

-

-

Gene Cloning and Vector Construction: Cloning the selected genes into a plant expression vector under the control of strong, seed-specific promoters.

-

Plant Transformation: Introducing the gene constructs into the host plant, for example, Camelina sativa, using Agrobacterium tumefaciens-mediated transformation.

-

Selection and Regeneration: Selecting transformed plants and regenerating them into mature, fertile plants.

-

Analysis of Transgenic Plants: Analyzing the fatty acid profile of the seeds from transgenic plants to identify lines with high levels of myristoleic acid and this compound.

The following diagram illustrates a typical workflow for this metabolic engineering approach:

References

- 1. benchchem.com [benchchem.com]

- 2. lcms.cz [lcms.cz]

- 3. Measurement of lysophospholipid acyltransferase activities using substrate competition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acyl–Acyl Carrier Protein Desaturases and Plant Biotic Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Metabolic Engineering Camelina sativa with Fish Oil-Like Levels of DHA | PLOS One [journals.plos.org]

- 7. Characterization of delta 9 acyl-lipid desaturase homologues from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of a gene encoding an acyl CoA:diacylglycerol acyltransferase, a key enzyme in triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A comprehensive comparison of four methods for extracting lipids from Arabidopsis tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activities of acyl-CoA:diacylglycerol acyltransferase (DGAT) and phospholipid:diacylglycerol acyltransferase (PDAT) in microsomal preparations of developing sunflower and safflower seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Camelina sativa: An ideal platform for the metabolic engineering and field production of industrial lipids [agris.fao.org]

- 12. Metabolic Engineering a Model Oilseed Camelina sativa for the Sustainable Production of High-Value Designed Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the 1H and 13C NMR Spectral Data of Trimyristolein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for trimyristolein. This compound, a triglyceride derived from myristoleic acid, is a monounsaturated omega-5 fatty acid, making its structural elucidation crucial for various research and development applications, including in the pharmaceutical and nutritional sciences. This document outlines representative spectral data, detailed experimental protocols for acquiring such data, and a logical workflow for the analysis of unsaturated triglycerides like this compound.

1H and 13C NMR Spectral Data

The following tables summarize the expected chemical shifts (δ) in parts per million (ppm) for this compound, based on data from analogous unsaturated triglycerides. The assignments are based on the standard numbering of the glycerol (B35011) backbone and the myristoleate (B1240118) fatty acid chains.

Table 1: ¹H NMR Spectral Data for this compound

| Assignment | Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Glycerol Backbone | sn-1, sn-3 (CH₂) | 4.14 - 4.32 | dd |

| sn-2 (CH) | 5.25 - 5.28 | m | |

| Myristoleate Chains | Olefinic (C9-H, C10-H) | 5.30 - 5.40 | m |

| α-carbonyl (C2-H₂) | 2.28 - 2.32 | t | |

| Allylic (C8-H₂, C11-H₂) | 1.98 - 2.05 | m | |

| β-carbonyl (C3-H₂) | 1.59 - 1.65 | m | |

| Methylene Chain (-(CH₂)n-) | 1.25 - 1.40 | m | |

| Terminal Methyl (C14-H₃) | 0.86 - 0.90 | t |

dd = doublet of doublets, m = multiplet, t = triplet

Table 2: ¹³C NMR Spectral Data for this compound

| Assignment | Carbon | Chemical Shift (δ, ppm) |

| Glycerol Backbone | sn-1, sn-3 (CH₂) | 62.1 |

| sn-2 (CH) | 68.9 - 69.1 | |

| Myristoleate Chains | Carbonyl (C1) | 172.8 - 173.3 |

| Olefinic (C9, C10) | 129.7 - 130.2 | |

| α-carbonyl (C2) | 34.0 - 34.2 | |

| Allylic (C8, C11) | 27.2 | |

| β-carbonyl (C3) | 24.8 - 24.9 | |

| Methylene Chain | 22.7 - 32.0 | |

| Terminal Methyl (C14) | 14.1 |

Experimental Protocols

The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) to the NMR tube. CDCl₃ is a common solvent for lipids as it provides good solubility and its residual proton signal does not typically interfere with the signals of interest.

-

Dissolution: Ensure complete dissolution of the sample by gentle vortexing or sonication. A clear, homogeneous solution is essential for high-quality NMR spectra.

¹H NMR Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.

-

Acquisition Parameters:

-

Pulse Angle: 30-45° to allow for a shorter relaxation delay.

-

Relaxation Delay (D1): 1-2 seconds. For quantitative analysis, a longer delay of at least 5 times the longest T₁ of the signals of interest is necessary to ensure full relaxation.

-

Number of Scans: 8-16 scans are generally adequate to achieve a good signal-to-noise ratio for a sample of this concentration.

-

Spectral Width: A spectral width of approximately 12-15 ppm is sufficient to cover the expected chemical shift range.

-

¹³C NMR Data Acquisition

-

Spectrometer: A spectrometer with a carbon-observe probe is required.

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is commonly used. For quantitative analysis, an inverse-gated decoupling sequence should be employed to suppress the Nuclear Overhauser Effect (NOE).

-

Acquisition Parameters:

-

Pulse Angle: 30-45°.

-

Relaxation Delay (D1): 2-5 seconds. For quantitative analysis, a much longer delay (e.g., 30-60 seconds) is often required due to the longer T₁ relaxation times of carbonyl and quaternary carbons.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is necessary to obtain a spectrum with a good signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 200-220 ppm is needed to encompass all carbon signals.

-

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the NMR analysis of this compound.

Caption: A flowchart detailing the key stages of NMR analysis for this compound.

Caption: Relationship between this compound's structure and its NMR spectral regions.

An In-depth Technical Guide on the Crystal Structure and Polymorphism of Trimyristin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimyristin (B1681580), a triglyceride derived from myristic acid, is a key component in various pharmaceutical and food applications. Its solid-state properties, particularly its polymorphism, play a crucial role in the stability, bioavailability, and manufacturing of final products. Understanding the crystal structure and polymorphic behavior of trimyristin is therefore essential for formulation development and quality control. This technical guide provides a comprehensive overview of the crystal structure and polymorphism of trimyristin, including detailed experimental protocols for its characterization.

Polymorphism of Trimyristin

Trimyristin is known to exhibit monotropic polymorphism, meaning that the different crystalline forms will irreversibly transition to the most stable form. The primary polymorphic forms of trimyristin are designated as α, β', and β, in order of increasing stability and melting point. The transition between these forms is influenced by factors such as temperature, cooling rate, and the presence of impurities.

Data Presentation

The quantitative data for the different polymorphic forms of trimyristin are summarized in the tables below for easy comparison.

Table 1: Thermal Properties of Trimyristin Polymorphs

| Polymorphic Form | Melting Point (°C) | Enthalpy of Fusion (J/g) |

| α | ~35 | Data not consistently reported |

| β' | ~45-50 | Data not consistently reported |

| β | 56-57 | 211.1 ± 10.4 (for the related tristearin) |

Table 2: Crystallographic Data for the β-Polymorph of Trimyristin

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 12.0626 Å[1][2] |

| b | 41.714 Å[1][2] |

| c | 5.4588 Å[1][2] |

| α | 73.388°[1][2] |

| β | 100.408°[1][2] |

| γ | 118.274°[1][2] |

Note: Detailed crystallographic data for the α and β' forms of trimyristin are not widely reported in the literature.

Table 3: Characteristic Short Spacings from X-ray Diffraction for Triglyceride Polymorphs

| Polymorphic Form | Characteristic Short Spacings (Å) |

| α | ~4.15 (single broad peak) |

| β' | ~4.2 and ~3.8 (two strong peaks) |

| β | ~4.6, ~3.85, and ~3.7 (multiple strong peaks) |

Experimental Protocols

Detailed methodologies for the preparation and characterization of trimyristin polymorphs are provided below.

Preparation of Trimyristin Polymorphs

1. Preparation of the α-Form:

-

Objective: To obtain the metastable α-polymorph of trimyristin.

-

Method: Melt crystallization followed by rapid cooling.

-

Procedure:

-

Heat a sample of high-purity trimyristin to approximately 80°C in a controlled temperature environment (e.g., a hot stage or DSC) to ensure complete melting and erase any crystal memory.

-

Rapidly cool the molten sample to a temperature below its crystallization point, typically around 0-5°C, at a cooling rate of 10°C/min or higher.

-

The resulting solid will be predominantly in the α-form. This form is unstable and should be analyzed promptly.

-

2. Preparation of the β'-Form:

-

Objective: To obtain the intermediate β'-polymorph of trimyristin.

-

Method: Isothermal crystallization from the melt or solvent crystallization.

-

Procedure (Melt Crystallization):

-

Melt a sample of high-purity trimyristin at 80°C.

-

Cool the sample to a specific isothermal crystallization temperature, typically in the range of 20-25°C.

-

Hold the sample at this temperature for a sufficient time (e.g., 30-60 minutes) to allow for the formation of β' crystals.

-

-

Procedure (Solvent Crystallization):

-

Dissolve trimyristin in a suitable solvent (e.g., acetone, ethanol) at an elevated temperature to create a saturated solution.

-

Allow the solution to cool slowly to room temperature.

-

Collect the precipitated crystals by filtration. The resulting polymorph is often the β'-form, although this can be solvent-dependent.

-

3. Preparation of the β-Form:

-

Objective: To obtain the stable β-polymorph of trimyristin.

-

Method: Solid-state transition from a less stable form or slow solvent crystallization.

-

Procedure (Solid-State Transition):

-

Prepare the α or β' form of trimyristin as described above.

-

Temper the sample by holding it at a temperature just below the melting point of the β' form (e.g., 40-45°C) for an extended period (several hours to days). This will promote the transition to the more stable β-form.

-

-

Procedure (Slow Solvent Crystallization):

-

Prepare a saturated solution of trimyristin in a suitable solvent at an elevated temperature.

-

Allow the solution to cool very slowly over a period of several days.

-

The resulting crystals are likely to be in the most stable β-form.

-

Characterization Techniques

1. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting points and enthalpies of fusion of the different polymorphs and to observe polymorphic transitions.

-

Sample Preparation: Accurately weigh 3-5 mg of the trimyristin sample into an aluminum DSC pan and seal it.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard such as indium.

-

Thermal Program:

-

First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., 0°C) to above the final melting point (e.g., 70°C) at a controlled rate (e.g., 5°C/min). This scan will reveal the melting of the initial polymorphic form and any solid-state transitions that occur upon heating.

-

Cooling Scan: Cool the molten sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., 0°C) to observe the crystallization behavior.

-

Second Heating Scan: Reheat the sample at the same rate as the first scan to observe the melting behavior of the polymorph formed during the controlled cooling step.

-

2. X-ray Diffraction (XRD)

-

Objective: To identify the polymorphic form based on its unique diffraction pattern and to determine crystallographic parameters.

-

Sample Preparation: Prepare a flat powder sample of the trimyristin polymorph. The sample can be mounted on a low-background sample holder.

-

Instrument Setup: Use a powder X-ray diffractometer equipped with a Cu Kα radiation source.

-

Data Collection:

-

Scan the sample over a 2θ range of approximately 2-40°.

-

Use a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

-

Data Analysis:

-

Identify the characteristic diffraction peaks for each polymorph. The α-form typically shows a single broad peak in the wide-angle region, the β'-form shows two prominent peaks, and the β-form exhibits multiple sharp peaks.

-

For detailed structural analysis, the diffraction pattern can be indexed to determine the unit cell parameters.

-

Polymorphic Transitions of Trimyristin

The polymorphic transitions of trimyristin generally proceed from the least stable to the most stable form. The following diagram illustrates the typical transition pathways.

Caption: Polymorphic transition pathways of trimyristin.

Conclusion

The polymorphism of trimyristin is a critical consideration in its application in various industries. The α, β', and β forms each possess distinct physical properties that can impact product performance. A thorough understanding and precise control of these polymorphic forms are achievable through the application of the detailed experimental protocols for preparation and characterization outlined in this guide. The use of techniques such as DSC and XRD allows for the unambiguous identification and quantification of the different polymorphs, ensuring product quality and stability.

References

Methodological & Application

Application of Trimyristolein in Cosmetic Formulations: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimyristolein is a triglyceride composed of three myristoleic acid units attached to a glycerol (B35011) backbone. As a lipid, it offers significant potential for cosmetic formulations due to its inherent properties as an emollient and skin conditioning agent. Triglycerides are integral components of the skin's natural lipid matrix and play a crucial role in maintaining the integrity of the epidermal barrier, which is essential for hydration and protection against environmental stressors.[1][2][3][4][5] This document provides detailed application notes on the functions and benefits of this compound in cosmetic science, alongside experimental protocols for its evaluation.

Physicochemical Properties and Functions in Formulations

This compound is an unsaturated triglyceride, which imparts a lower melting point and a more fluid nature compared to its saturated counterpart, trimyristin. This property makes it a desirable ingredient in various cosmetic systems, including emulsions (creams, lotions), anhydrous formulations (serums, oils), and color cosmetics.

Key Functions:

-

Emollient: Forms a protective, non-greasy film on the skin's surface, reducing transepidermal water loss (TEWL) and imparting a soft, smooth feel.

-

Skin Conditioning Agent: Helps to maintain the skin in good condition by replenishing lipids and improving its suppleness.

-

Viscosity-Modifying Agent: Can influence the texture and flow properties of a formulation, contributing to a desirable sensory profile.

-

Solvent: Can act as a carrier for other oil-soluble active ingredients.

Mechanism of Action on the Skin

The efficacy of this compound in cosmetic formulations is rooted in its interaction with the skin's lipid biology. Upon topical application, triglycerides can be partially hydrolyzed by lipases present on the skin's surface and within the stratum corneum, releasing glycerol and free fatty acids (myristoleic acid in this case).

-

Barrier Reinforcement: The released components, along with the intact triglyceride, integrate into the intercellular lipid matrix of the stratum corneum. This matrix, composed of ceramides, cholesterol, and free fatty acids, is critical for the skin's barrier function.[1][2][3][4]

-

Precursor for Ceramide Synthesis: Triglyceride metabolism is linked to the synthesis of acyl-ceramides, a specific type of ceramide essential for the formation of the corneocyte lipid envelope.[1][2] The enzyme diacylglycerol O-acyltransferase 2 (DGAT2), which is involved in the final step of triglyceride synthesis, plays a crucial role in providing the lipid substrate for acyl-ceramide production.[1][2] By providing a source of fatty acids, this compound can potentially support the endogenous synthesis of ceramides, further strengthening the skin barrier.

-

Anti-inflammatory and Anti-aging Potential: Chronic inflammation is a key driver of skin aging. Some studies suggest that certain blood triglyceride levels may have a protective effect against age spots and that triglycerides can influence inflammatory pathways.[6][7] While direct evidence for this compound is limited, its constituent fatty acid, myristoleic acid, may possess anti-inflammatory properties that could contribute to an anti-aging effect.

Quantitative Data Summary

Currently, there is a lack of publicly available, direct quantitative data specifically on the performance of this compound in cosmetic formulations. The following table outlines the types of quantitative data that should be generated through the experimental protocols described below to substantiate efficacy claims.

| Parameter | Test Method | Expected Outcome with this compound |

| Skin Hydration | Corneometry | Increase in skin capacitance, indicating improved hydration. |

| Transepidermal Water Loss (TEWL) | Tewameter/Vapometer | Decrease in TEWL, indicating improved barrier function. |

| Skin Elasticity | Cutometry | Improvement in skin firmness and elasticity parameters (R2, R5, R7). |

| Skin Smoothness | Skin Visioscan / Primos | Reduction in skin roughness and fine lines. |

| Emollience (Sensory) | Panel Testing | High scores for smoothness, softness, and non-greasy feel. |

| Formulation Stability | Centrifugation, Freeze-Thaw Cycling | No phase separation or significant change in viscosity. |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway: Hypothetical Role of this compound in Skin Barrier Enhancement

References

- 1. mdpi.com [mdpi.com]

- 2. The expression and regulation of enzymes mediating the biosynthesis of triglycerides and phospholipids in keratinocytes/epidermis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Skin Lipids and Their Influence on Skin Microbiome and Skin Care - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. joanmorais.com [joanmorais.com]

- 6. High Levels of Blood Triglycerides Trigger Chronic Inflammation – Fight Aging! [fightaging.org]

- 7. Causal Relationship Between Blood Triglyceride Levels and Age Spots: A Mendelian Randomization Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Trimyristolein as a Substrate in Lipase Activity Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing trimyristolein, a triglyceride composed of three myristoleic acid chains, as a substrate for determining lipase (B570770) activity. The protocols outlined below are adaptable for various research applications, including enzyme characterization, inhibitor screening, and quality control in drug development.

Introduction

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a crucial class of enzymes that catalyze the hydrolysis of triglycerides into fatty acids and glycerol. The selection of an appropriate substrate is critical for the accurate and reliable measurement of lipase activity. This compound, a triglyceride of a C14:1 fatty acid, serves as a specific substrate for many lipases. Its hydrolysis can be monitored through various detection methods, offering a versatile tool for enzyme kinetics and inhibitor studies. This document details the principles, protocols, and data interpretation for using this compound in lipase activity assays.

Principle of the Assay

The fundamental principle of the lipase activity assay using this compound involves the enzymatic hydrolysis of the triglyceride substrate by a lipase. This reaction releases myristoleic acid and glycerol. The rate of this reaction, which is proportional to the lipase activity, can be quantified by measuring the disappearance of the substrate or the appearance of the products, primarily the free fatty acids.

The overall reaction is as follows:

This compound + 3 H₂O --(Lipase)--> 3 Myristoleic Acid + Glycerol

Several methods can be employed to quantify the products of this reaction, including titrimetric, spectrophotometric, fluorometric, and chromatographic techniques. The choice of method depends on the required sensitivity, throughput, and available instrumentation.

Data Presentation

The following table summarizes the relative activity of a lipase from Ricinus communis with various triglyceride substrates, providing a comparative context for the use of trimyristin (B1681580) (the saturated analog of this compound). This data is indicative of how lipase activity can vary with the fatty acid chain length of the triglyceride substrate.

| Substrate | Chemical Formula | Relative Activity (%) |

| Triacetin | C₉H₁₄O₆ | ~20 |

| Tributyrin | C₁₅H₂₆O₆ | ~45 |

| Tricaproin | C₂₁H₃₈O₆ | ~60 |

| Tricaprylin | C₂₇H₅₀O₆ | ~85 |

| Tricaprin | C₃₃H₆₂O₆ | ~95 |

| Trilaurin | C₃₉H₇₄O₆ | ~100 |

| Trimyristin | C₄₅H₈₆O₆ | ~90 |

| Tripalmitin | C₅₁H₉₈O₆ | ~75 |

| Triolein | C₅₇H₁₀₄O₆ | ~80 |

Note: Data is adapted from literature for comparative purposes and may vary depending on the specific lipase and assay conditions.

Experimental Protocols

Protocol 1: Titrimetric Assay for Lipase Activity

This protocol describes a classic and widely used method for determining lipase activity by titrating the released free fatty acids with a standardized alkaline solution.

Materials:

-

This compound

-

Gum arabic or Triton X-100

-

Tris-HCl buffer (e.g., 50 mM, pH 7.0-8.5)

-

Lipase enzyme solution

-

Acetone-Ethanol mixture (1:1 v/v)

-

Phenolphthalein (B1677637) or Thymolphthalein (B86794) indicator

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.05 M)

Procedure:

-

Substrate Emulsion Preparation:

-

Prepare a 5% (w/v) solution of gum arabic in distilled water.

-

To 60 mL of the gum arabic solution, add 40 mL of this compound.

-

Homogenize the mixture using a high-speed blender or sonicator to form a stable emulsion.

-

For the final substrate, mix 50 mL of the this compound emulsion with 45 mL of Tris-HCl buffer.

-

-

Enzymatic Reaction:

-

Pipette 9.5 mL of the substrate emulsion into a reaction vessel (e.g., a 50 mL flask).

-

Equilibrate the substrate to the desired reaction temperature (e.g., 37°C) in a water bath.

-

Initiate the reaction by adding 0.5 mL of the lipase enzyme solution.

-

Incubate the mixture for a defined period (e.g., 30-60 minutes) with constant gentle agitation.

-

-

Reaction Termination and Titration:

-

Stop the reaction by adding 10 mL of the acetone-ethanol mixture. This denatures the enzyme and dissolves the free fatty acids.

-

Add a few drops of phenolphthalein or thymolphthalein indicator.

-

Titrate the liberated fatty acids with the standardized NaOH solution until a persistent faint pink (phenolphthalein) or light blue (thymolphthalein) color is observed.

-

A blank titration should be performed by adding the enzyme solution after the acetone-ethanol mixture to account for any free fatty acids present in the initial substrate or enzyme preparation.

-

Calculation of Lipase Activity:

One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of free fatty acid per minute under the specified conditions.

Activity (U/mL) = [(V_sample - V_blank) * M_NaOH * 1000] / (t * V_enzyme)

Where:

-

V_sample = Volume of NaOH used for the sample (mL)

-

V_blank = Volume of NaOH used for the blank (mL)

-

M_NaOH = Molarity of the NaOH solution (mol/L)

-

t = Incubation time (min)

-

V_enzyme = Volume of the enzyme solution used (mL)

Protocol 2: Spectrophotometric Assay using a pH Indicator

This method offers a continuous or endpoint measurement of lipase activity by monitoring the pH change resulting from the release of fatty acids.

Materials:

-

This compound

-

Triton X-100

-

Weakly buffered solution (e.g., 2 mM Tris-HCl, pH 8.0)

-

pH indicator (e.g., phenol (B47542) red)

-

Lipase enzyme solution

-

Spectrophotometer (plate reader or cuvette-based)

Procedure:

-

Assay Mix Preparation:

-

Prepare a substrate solution containing this compound emulsified with Triton X-100 in the weakly buffered solution.

-

Add the pH indicator to the assay mix. The concentration of the indicator should be optimized for a clear color change in the desired pH range.

-

-

Enzymatic Reaction and Measurement:

-

Pipette the assay mix into the wells of a microplate or a cuvette.

-

Add the lipase enzyme solution to initiate the reaction.

-

Monitor the change in absorbance at the wavelength corresponding to the pH-sensitive absorbance maximum of the indicator (e.g., 560 nm for phenol red).

-

The rate of change in absorbance is proportional to the rate of fatty acid production and thus to the lipase activity.

-

Data Analysis:

A standard curve should be generated by adding known amounts of myristoleic acid to the assay mix to correlate the change in absorbance to the amount of fatty acid produced.

Visualizations

Enzymatic Hydrolysis of this compound

Caption: Enzymatic breakdown of this compound by lipase.

Experimental Workflow for Titrimetric Lipase Assay

Caption: Step-by-step workflow for the titrimetric lipase assay.

Application Note: Solid-Phase Extraction Cleanup for Trimyristolein Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimyristolein, a triglyceride of myristoleic acid, is a compound of interest in various fields, including biochemistry and pharmacology. Accurate quantification of this compound in complex matrices such as plasma, edible oils, or seed extracts is crucial for research and quality control. However, the presence of interfering substances in these matrices can significantly impact the accuracy and precision of analytical methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Solid-Phase Extraction (SPE) is a robust and efficient sample cleanup technique that addresses these challenges by selectively isolating triglycerides from interfering compounds.[1][2] This application note provides a detailed protocol for the SPE cleanup of samples for this compound analysis, along with performance data and a visual workflow.

The use of SPE for lipid analysis offers several advantages over traditional liquid-liquid extraction (LLE) methods, including higher reproducibility, reduced solvent consumption, and the potential for automation.[3] C18-based sorbents are particularly well-suited for the retention of non-polar compounds like triglycerides from a more polar sample matrix. This method focuses on a bind-elute strategy, where this compound is retained on the SPE sorbent while more polar interferences are washed away. The purified this compound is then eluted for subsequent analysis.

Experimental Protocols

This section details the methodology for the solid-phase extraction cleanup of a sample matrix (e.g., edible oil) for the analysis of this compound.

Materials:

-

Solid-Phase Extraction (SPE) Cartridges: C18 bonded silica, 500 mg bed weight

-

SPE Vacuum Manifold

-

Sample Solvent: Hexane (B92381)

-

Conditioning Solvent: Methanol (B129727)

-

Equilibration Solvent: Hexane

-

Wash Solvent: Hexane:Diethyl Ether (95:5, v/v)

-

Elution Solvent: Dichloromethane:Methanol (98:2, v/v)

-

Nitrogen evaporator

-

Vortex mixer

-

Analytical balance

-

Glassware: test tubes, volumetric flasks

Sample Preparation:

-

Accurately weigh approximately 100 mg of the oil sample into a glass test tube.

-

Dissolve the sample in 1 mL of hexane.

-

Vortex the sample for 30 seconds to ensure complete dissolution.

Solid-Phase Extraction (SPE) Protocol:

-

Conditioning: Pass 5 mL of methanol through the C18 SPE cartridge using a vacuum manifold. This step solvates the C18 functional groups. Do not allow the cartridge to dry.

-

Equilibration: Pass 5 mL of hexane through the cartridge. This primes the sorbent for the non-polar sample. Do not allow the cartridge to dry.

-

Sample Loading: Slowly load the prepared sample solution (1 mL) onto the cartridge. Adjust the vacuum to ensure a slow and consistent flow rate (approximately 1-2 drops per second).

-

Washing: Wash the cartridge with 5 mL of the hexane:diethyl ether (95:5, v/v) solution. This step removes weakly retained, less non-polar interferences.

-

Elution: Elute the retained this compound from the cartridge with 10 mL of dichloromethane:methanol (98:2, v/v) into a clean collection tube.

-

Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., 1 mL of hexane or mobile phase for HPLC) for subsequent analysis by GC or HPLC.

Data Presentation

The following table summarizes the quantitative performance of the SPE cleanup method for the analysis of triglycerides in an oil matrix. The data is representative of typical performance for this type of application.

| Parameter | Result | Reference |

| Recovery | ||

| Non-polar fraction (including triglycerides) | >95% | [4] |

| Average Recovery (for related compounds) | 94% | [5] |

| Precision | ||

| Repeatability (RSD%) | < 11.9% | [5] |

| Analytical Method Performance (Post-SPE) | ||

| Linearity (R²) | >0.999 | [6] |

| Limit of Detection (LOD) | 0.001 - 0.330 µg/mL | [6] |

| Limit of Quantification (LOQ) | 0.001 - 1.000 µg/mL | [6] |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the solid-phase extraction cleanup of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]

- 5. mdpi.com [mdpi.com]

- 6. Determination of Triacylglycerols by HTGC-FID as a Sensitive Tool for the Identification of Rapeseed and Olive Oil Adulteration - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Method refinement for accurate trimyristolein quantification in complex matrices

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the accurate quantification of trimyristolein in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its quantification challenging?

This compound is a triglyceride (TG), a type of lipid, composed of a glycerol (B35011) backbone esterified with three myristoleic acid molecules. Quantifying it accurately in complex matrices like plasma, serum, or tissue homogenates is challenging due to its non-polar nature, the presence of numerous other structurally similar lipids, and the potential for matrix effects that can interfere with analytical measurements.[1][2] The complexity of biological samples often requires extensive sample preparation to isolate lipids and remove interfering substances.[3]

Q2: Which analytical methods are most suitable for this compound quantification?

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a highly effective and widely used technique for the quantification of specific triglycerides like this compound.[4][5] This method offers high sensitivity and selectivity. Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, but it typically requires derivatization to make the triglyceride volatile, which adds a step to sample preparation.[6] For high-throughput analysis, "shotgun lipidomics" (direct infusion MS) can be employed, though it may offer less separation of isomeric species compared to LC-based methods.[1]

Q3: What are the critical first steps in sample preparation for this compound analysis?

The critical first step is lipid extraction from the biological matrix. The goal is to efficiently extract this compound while minimizing the co-extraction of interfering compounds. Commonly used methods include liquid-liquid extraction (LLE) techniques like the Folch or Bligh and Dyer methods, which use a chloroform (B151607)/methanol/water solvent system.[7][8] Solid-phase extraction (SPE) can also be used for more targeted isolation of specific lipid classes.[8]

Q4: Why is an internal standard necessary for accurate quantification?

Using an internal standard (IS) is crucial to correct for sample loss during preparation and for variations in instrument response (ion suppression or enhancement).[1] An ideal IS for this compound would be a structurally similar triglyceride that is not naturally present in the sample, such as a stable isotope-labeled version of this compound or another triglyceride with odd-chain fatty acids.[9] Without an IS, achieving accurate and reproducible quantification is very difficult.[1]

Q5: How can I confirm the identity of this compound in my samples?

Confirmation is typically achieved using tandem mass spectrometry (MS/MS). By selecting the parent ion (precursor ion) corresponding to this compound (e.g., its ammoniated adduct [M+NH₄]⁺), and fragmenting it, you can observe characteristic product ions.[5] These product ions usually correspond to the neutral loss of one of the myristoleic acid chains.[10] Matching the retention time and the fragmentation pattern to that of a pure this compound standard provides confident identification.

Troubleshooting Guides

Issue 1: Poor Recovery of this compound

-

Q: My recovery of this compound is consistently low after sample extraction. What could be the cause?

-

A1: Inefficient Extraction: The solvent system may not be optimal for the non-polar nature of this compound. Ensure the ratio of organic solvent (e.g., chloroform or MTBE) to the aqueous sample is sufficient. For the Folch method, a 2:1 chloroform/methanol mixture is standard.[7]

-

A2: Incomplete Phase Separation: After adding water to induce phase separation in LLE, ensure the mixture is centrifuged adequately to achieve a clean separation between the organic (lipid-containing) and aqueous layers.[5] Any emulsion at the interface can trap lipids.

-

A3: Adsorption to Surfaces: this compound can adsorb to plasticware. Use glass or low-binding polypropylene (B1209903) tubes and minimize sample transfer steps.

-

A4: Inappropriate Internal Standard: If you are assessing recovery based on your internal standard, ensure it has similar chemical properties to this compound and is added at the very beginning of the sample preparation process.[9]

-

Issue 2: High Variability in Quantitative Results

-

Q: I am observing significant variability between replicate samples. How can I improve precision?

-

A1: Inconsistent Sample Preparation: Manual extraction procedures can introduce variability. Ensure precise and consistent pipetting, vortexing times, and incubation periods for all samples. Automation can help minimize these variations.

-

A2: Matrix Effects: The complex matrix can suppress or enhance the ionization of this compound in the MS source, leading to inconsistent results.[11] A good internal standard is the primary way to correct for this.[1] You can also try diluting the sample extract to reduce the concentration of interfering matrix components.

-

A3: Sample Stability: Triglycerides can be susceptible to degradation. Ensure samples are stored properly (typically at -80°C) and avoid repeated freeze-thaw cycles.[12] Process samples on ice when possible.

-

Issue 3: Co-elution with Interfering Peaks

-

Q: An interfering peak is co-eluting with this compound in my HPLC separation. How can I resolve this?

-

A1: Optimize Chromatography: Adjust the HPLC gradient. A shallower, longer gradient can improve the separation of closely eluting compounds.[9] Experiment with different organic solvents (e.g., acetonitrile, isopropanol) in your mobile phase.

-

A2: Change Column Chemistry: If gradient optimization fails, switch to a different HPLC column. A column with a different stationary phase chemistry (e.g., C30 instead of C18) or a longer column with smaller particles can provide different selectivity and better resolution.[13]

-

A3: Use High-Resolution Mass Spectrometry (HRMS): If chromatographic separation is not possible, an HRMS instrument (like a Q-TOF or Orbitrap) can distinguish between this compound and an isobaric interference based on their exact mass, provided they have different elemental formulas.[5]

-

Data Presentation

Table 1: Comparison of Lipid Analysis Method Performance

| Parameter | Method 1: Soxhlet (Gravimetric) | Method 2: Acid Hydrolysis | Method 3: UPLC-MS/MS (for similar TGs) |

| Principle | Solid-liquid extraction with organic solvent | Acid treatment to release bound lipids, then solvent extraction | Chromatographic separation followed by mass spectrometric detection |

| Matrix Applicability | Solid and semi-solid samples | Foods with bound lipids | Biological fluids (plasma, serum), tissue extracts |

| Average Recovery (%) | 95-100[14] | 96-102 | Typically >85% (method dependent) |

| Repeatability (RSDr %) | 1.09 - 9.26[14] | 0.8 - 5.0 | Typically <15%[5] |

| Linearity (r²) | N/A | N/A | >0.99[5] |

| Advantages | Well-established, robust[14] | Effective for bound lipids | High sensitivity and selectivity, suitable for specific TG isomers |

| Disadvantages | Time-consuming, large solvent use, may not extract all bound lipids[14] | Harsh conditions can degrade some lipids | Susceptible to matrix effects, requires expensive equipment |

Experimental Protocols

Protocol 1: Lipid Extraction from Serum/Plasma (Adapted from Folch Method)

This protocol is a standard method for total lipid extraction.[5][7]

Materials:

-

Serum or Plasma Sample

-

Internal Standard (IS) solution (e.g., tripentadecanoin (B53339) in methanol)

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

0.9% NaCl solution (or HPLC grade water)

-

Glass centrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of serum/plasma into a glass centrifuge tube.

-

Add 10 µL of the internal standard solution.

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Add 400 µL of 0.9% NaCl solution to induce phase separation.

-

Vortex for an additional 30 seconds.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.

-

Three layers will form: an upper aqueous layer, a protein disk in the middle, and a lower organic layer containing the lipids.

-

Carefully collect the lower organic layer using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase for HPLC-MS analysis.

Protocol 2: General HPLC-MS/MS Method for Triglyceride Analysis

This is an exemplary protocol that must be optimized for the specific instrument and this compound standard.[5][6][15]

Instrumentation:

-

HPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm length, 2.1 mm ID, 1.8 µm particle size) is a common choice.

-

Mobile Phase A: Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Gradient: Start with a higher percentage of A, and ramp up to a high percentage of B to elute the non-polar triglycerides. An example gradient could be: 0-2 min (30% B), 2-15 min (ramp to 100% B), 15-20 min (hold at 100% B), followed by re-equilibration.

-

Column Temperature: 40-50°C.

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

Precursor Ion: The ammonium adduct of this compound ([M+NH₄]⁺) is typically monitored.

-

Product Ion(s): The characteristic product ion is formed by the neutral loss of a myristoleic acid chain. The specific MRM transition (precursor m/z -> product m/z) must be determined by infusing a pure standard.

-

Optimization: Collision energy, declustering potential, and other source parameters must be optimized to achieve the maximum signal intensity for the specific MRM transition.

Mandatory Visualizations

Caption: General experimental workflow for this compound quantification.

Caption: Decision tree for selecting an analytical method.

Caption: Diagram illustrating the concept of ion suppression (matrix effect).

References

- 1. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Triglyceride (TAG) Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 8. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. lipidomicstandards.org [lipidomicstandards.org]

- 13. selectscience.net [selectscience.net]

- 14. benchchem.com [benchchem.com]

- 15. HPLC-MS Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]

Validation & Comparative

A Comparative Analysis of the Melting Points of Trimyristin and Tripalmitin

For Immediate Release

A Comprehensive Guide for Researchers in Lipids and Drug Development

This guide presents a detailed comparative analysis of the melting points of two key triglycerides: trimyristin (B1681580) and tripalmitin (B1682551). This document provides researchers, scientists, and drug development professionals with a concise yet comprehensive resource, including experimental data, detailed methodologies, and visual representations of experimental workflows.

Introduction

Triglycerides are a class of lipids that are fundamental components of fats and oils. Their physical properties, particularly their melting points, are critical determinants of their application in various fields, including pharmaceuticals, food science, and materials science. The melting point of a triglyceride is influenced by the structure of its constituent fatty acid chains, primarily their length and degree of saturation. This guide focuses on two saturated triglycerides: trimyristin and tripalmitin, to elucidate the impact of fatty acid chain length on their thermal behavior.

Comparative Data of Trimyristin and Tripalmitin

The physical and chemical properties of trimyristin and tripalmitin are summarized in the table below. Trimyristin is composed of three myristic acid (C14:0) chains, while tripalmitin is composed of three palmitic acid (C16:0) chains.

| Property | Trimyristin | Tripalmitin |

| Synonyms | Glyceryl trimyristate, 1,2,3-Tritetradecanoylglycerol | Glyceryl tripalmitate, Palmitin |

| Molecular Formula | C45H86O6[1] | C51H98O6 |

| Molecular Weight | 723.16 g/mol [1] | 807.32 g/mol |

| Appearance | White to yellowish-grey solid[2] | White, crystalline powder |

| Melting Point (°C) | 56 - 58.5[2] | 44.7 - 68 |

| α-form | Not specified | ~56.0 |

| β'-form | Not specified | ~63.5 |

| β-form (stable) | Not specified | ~65.5 |

| Solubility | Insoluble in water; soluble in chloroform (B151607), ether, ethanol, or dichloromethane.[1] | Insoluble in water; soluble in organic solvents like chloroform and ether. |

The Impact of Structure on Melting Point

The difference in melting points between trimyristin and tripalmitin can be directly attributed to the length of their fatty acid chains. Tripalmitin, with its longer C16 fatty acid chains, exhibits stronger van der Waals forces between its molecules compared to trimyristin, which has shorter C14 chains. These stronger intermolecular forces in tripalmitin require more energy to overcome, resulting in a higher melting point.

Furthermore, triglycerides can exist in different crystalline forms, a phenomenon known as polymorphism. These polymorphs (α, β', and β) have different molecular packing arrangements and, consequently, different melting points. The β form is generally the most stable and has the highest melting point. The observed melting point range for tripalmitin reflects the potential presence of these different polymorphic forms.

Experimental Protocols for Melting Point Determination

Accurate determination of the melting point of lipids is crucial for their characterization. Two common methods are the capillary tube method and Differential Scanning Calorimetry (DSC).

Capillary Tube Method

This traditional method relies on the visual observation of the phase transition from solid to liquid.

Procedure:

-

Sample Preparation: A small amount of the purified triglyceride is introduced into a thin-walled capillary tube, which is then sealed at one end.

-

Apparatus Setup: The capillary tube is attached to a calibrated thermometer, and both are placed in a heating bath (e.g., a Thiele tube filled with mineral oil or a modern melting point apparatus).

-

Heating: The bath is heated slowly and steadily, typically at a rate of 1-2°C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range represents the melting point. For fats, the slip point, where the fat column begins to rise in the capillary, is often noted.[3]

Caption: Workflow for Capillary Tube Melting Point Determination.

Differential Scanning Calorimetry (DSC)

DSC is a more advanced thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Procedure:

-

Sample Preparation: A small, accurately weighed sample of the triglyceride (typically 5-10 mg) is placed in an aluminum DSC pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials (e.g., indium).

-

Thermal Program: The sample is subjected to a controlled temperature program. A typical program involves an initial cooling step to a low temperature (e.g., -60°C) to ensure complete crystallization, followed by a controlled heating ramp (e.g., 5-10°C/min) to a temperature above the expected melting point.

-

Data Analysis: The DSC thermogram plots heat flow against temperature. The melting point is determined from the resulting peaks. The onset temperature, peak temperature, and the enthalpy of fusion (the area under the peak) provide detailed information about the thermal transition.[4][5]

Caption: Workflow for DSC Melting Point Determination.

Conclusion

The melting points of trimyristin and tripalmitin are directly influenced by the length of their saturated fatty acid chains. Tripalmitin, with its longer C16 chains, has a higher melting point than trimyristin with its C14 chains. This is due to stronger intermolecular van der Waals forces in tripalmitin. The existence of polymorphic forms with different melting points is also a key characteristic of these triglycerides. The choice of experimental method for determining the melting point, either the traditional capillary tube method or the more detailed DSC analysis, will depend on the specific requirements of the research. This guide provides the foundational data and methodologies to assist researchers in their studies of these important lipid molecules.

References

A Comparative Guide to the Validation of Trimyristolein Purity by Differential Scanning Calorimetry (DSC)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Differential Scanning Calorimetry (DSC) with other analytical techniques for the validation of trimyristolein purity. This compound, a triglyceride of myristoleic acid, is a compound of interest in various research and pharmaceutical applications. Ensuring its purity is critical for the reliability and reproducibility of experimental results and for the safety and efficacy of potential therapeutic products. This document outlines the experimental protocol for DSC analysis and presents a comparative analysis with alternative methods, supported by experimental data.

Introduction to Purity Analysis of this compound

The determination of purity is a cornerstone of chemical and pharmaceutical analysis. In the context of drug development, even minute impurities can alter the pharmacological and toxicological profile of a compound. Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the heat flow into or out of a sample as it is heated or cooled. For crystalline compounds like this compound, DSC can be used to determine purity by analyzing the melting endotherm. The presence of impurities broadens the melting range and lowers the melting point, a phenomenon described by the van't Hoff equation.[1] This guide will delve into the practical application of DSC for this compound purity validation and compare its performance against established chromatographic and spectroscopic methods.

Experimental Protocols

Differential Scanning Calorimetry (DSC) Protocol for this compound Purity

This protocol is adapted for the analysis of C14 triglycerides and is suitable for this compound.

1. Instrument Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium.

2. Sample Preparation:

-

Accurately weigh 1-3 mg of the this compound sample into a standard aluminum DSC pan.[2] For purity determinations, smaller sample sizes are recommended to ensure thermal equilibrium.

-

Hermetically seal the pan to prevent any loss of volatile components during heating.

-

Prepare an empty, hermetically sealed pan to be used as a reference.

3. Thermal Program:

-

Equilibrate the sample at a temperature well below its expected melting point (e.g., -10 °C).

-

Ramp the temperature at a controlled, slow heating rate, typically between 0.5 to 2 °C/min, to a temperature above the final melting point (e.g., 30 °C). Slow heating rates are crucial for achieving the resolution needed for purity analysis.

-

Hold the sample at this temperature for a few minutes to ensure complete melting.

-

Conduct the experiment under an inert nitrogen atmosphere with a purge gas flow rate of 20-50 mL/min to prevent oxidative degradation.

4. Data Analysis:

-

Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of melting (area under the peak).

-

Utilize the software's purity analysis package, which applies the van't Hoff equation to calculate the mole percent of impurities.

Alternative Purity Analysis Protocols

For comparison, brief overviews of alternative methods are provided below.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column can be used to separate this compound from its impurities. Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., 205 nm). Quantification is performed by comparing the peak area of this compound to that of a certified reference standard.

-

Gas Chromatography (GC): this compound is first transesterified to its constituent fatty acid methyl ester (myristoleic acid methyl ester). The resulting FAMEs are then analyzed by GC with a flame ionization detector (FID). The purity is determined by the relative percentage of the myristoleic acid methyl ester peak area.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used to determine the purity of this compound by comparing the integral of a characteristic proton signal of this compound to the integral of a certified internal standard with a known concentration.

Comparison of Analytical Methods

The choice of an analytical method for purity determination depends on various factors, including the nature of the sample, the expected impurities, and the required level of accuracy and precision. The following table summarizes the key performance characteristics of DSC compared to other common techniques for the analysis of triglyceride purity.

| Feature | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) |

| Principle | Measures heat flow associated with thermal transitions (melting). | Separation based on differential partitioning between a mobile and stationary phase. | Separation of volatile compounds based on boiling point and polarity after derivatization. | Measures the nuclear magnetic resonance of atomic nuclei in a magnetic field. |

| Accuracy | Good for high purity samples (>98.5 mol%).[4] | High | High | Very High (Primary Method) |

| Precision (%RSD) | Typically < 5%[5] | < 2% | < 5% | < 1% |

| Limit of Detection (LoD) | Dependent on impurity type, typically detects >0.1 mol% impurity. | ng to low µg range[6] | pg to ng range | mg range |

| Sample Throughput | Moderate | High | High | Low to Moderate |

| Sample Preparation | Minimal (weighing and encapsulation). | Moderate (dissolution, filtration). | Extensive (derivatization to FAMEs).[3] | Simple (dissolution in deuterated solvent). |

| Destructive? | Yes | No (sample can be recovered) | Yes | No |

| Information Provided | Overall purity, melting point, enthalpy of fusion. | Separation and quantification of individual impurities. | Fatty acid profile and quantification. | Structural information and absolute quantification. |

Visualizing the Workflow and Biological Context

To aid in the understanding of the experimental process and the biological relevance of this compound, the following diagrams are provided.

This compound is a source of myristic acid, a 14-carbon saturated fatty acid. For professionals in drug development, understanding the metabolic fate of myristic acid is crucial. A key biological process involving myristic acid is N-myristoylation, a lipid modification that attaches myristate to the N-terminal glycine (B1666218) of many proteins.[7][8] This modification is critical for protein localization, signal transduction, and other cellular processes.[9][10]

Conclusion

Differential Scanning Calorimetry offers a rapid and reliable method for the determination of the overall purity of highly pure crystalline this compound.[4] Its primary advantages lie in the minimal sample preparation and the ability to provide a quick assessment of the total eutectic impurity content. However, DSC does not provide information about the identity or quantity of individual impurities. For a comprehensive purity profile, especially during drug development where the identification and quantification of specific impurities are critical, orthogonal methods such as HPLC and GC-MS are indispensable. qNMR stands out as a primary method for determining absolute purity due to its high precision and structural elucidation capabilities. The choice of the most appropriate method will ultimately depend on the specific requirements of the analysis, the stage of development, and the available instrumentation.

References

- 1. Precision of purity determinations by differential scanning calorimetry for Thermochimica Acta - IBM Research [research.ibm.com]

- 2. researchgate.net [researchgate.net]

- 3. s4science.at [s4science.at]

- 4. researchgate.net [researchgate.net]

- 5. Purity Determination by DSC - Creative Biolabs [creative-biolabs.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Myristoylation - Wikipedia [en.wikipedia.org]

- 9. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]

- 10. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]

A Comparative Guide to the Cross-Validation of HPLC and GC Methods for Trimyristolein Quantification

For researchers, scientists, and drug development professionals engaged in lipid analysis, the precise quantification of triglycerides such as trimyristolein is critical. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely employed analytical techniques for this purpose. The selection between these methods is often contingent on various factors including the sample matrix, desired sensitivity, and analytical throughput. This guide presents an objective comparison of HPLC and GC methods for the quantification of this compound, supported by typical experimental data and detailed protocols to facilitate an informed decision-making process.

Quantitative Performance Comparison

The performance of an analytical method is paramount in obtaining reliable and reproducible results. While a direct cross-validation study for this compound was not found in the public domain, the following tables summarize the key performance parameters for typical GC and HPLC methods used in the analysis of similar triglycerides. This data, synthesized from various validation studies, provides a solid benchmark for comparison.[1]

Table 1: Performance Characteristics of a Typical GC-FID Method for Triglyceride Analysis [1]

| Validation Parameter | Typical Performance |

| Linearity (R²) | > 0.99[1] |

| Accuracy (Recovery) | 95-105%[1] |

| Precision (RSD%) | < 5%[1] |

| Limit of Detection (LOD) | 0.001 - 0.330 µg/mL[1] |

| Limit of Quantitation (LOQ) | 0.001 - 1.000 µg/mL[1] |

Table 2: Performance Characteristics of a Typical HPLC-ELSD Method for Triglyceride Analysis [1]

| Validation Parameter | Typical Performance |

| Linearity (R²) | > 0.99[1] |

| Accuracy (Recovery) | 93.33 ± 0.22%[1] |

| Precision (RSD%) | < 2%[1] |

| Limit of Detection (LOD) | 0.005 mg/g[1] |

| Limit of Quantitation (LOQ) | 0.016 mg/g[1] |

Experimental Protocols

Reproducible and accurate results are contingent on detailed and robust experimental protocols. The following sections outline representative methodologies for the GC and HPLC analysis of this compound.

Gas Chromatography (GC) Protocol

Gas chromatography is a robust technique that generally provides high sensitivity and resolution for the analysis of fatty acid profiles after transesterification.[1][2] For a high-molecular-weight triglyceride like this compound, a derivatization step to form more volatile fatty acid methyl esters (FAMEs) is typically required.[3]

1. Sample Preparation (Transesterification)

-

Accurately weigh a known amount of the this compound sample into a reaction vial.

-

Add a solution of methanolic potassium hydroxide (B78521) (or sodium methoxide).

-

Heat the mixture at a controlled temperature (e.g., 60-70°C) for a specified time (e.g., 10-15 minutes) to facilitate the transesterification of this compound to myristic acid methyl ester.

-

After cooling, add a non-polar solvent such as hexane (B92381) to extract the FAMEs.

-

The organic layer containing the myristic acid methyl ester is then collected for GC analysis.[3]

2. GC-FID Instrumentation and Conditions

-

Instrument : Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column : A capillary column suitable for FAME analysis (e.g., DB-23, HP-88).[3]

-

Injector Temperature : Typically set around 250°C.[3]

-

Oven Temperature Program : A temperature gradient is employed, for instance, starting at 100°C, holding for a few minutes, and then ramping up to approximately 240°C.[3]

-

Carrier Gas : Helium or Hydrogen at a constant flow rate.[3]

-

Detector Temperature : Typically 260-300°C.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is well-suited for the analysis of intact triglycerides, offering a more direct measurement without the need for derivatization.[1] This is particularly advantageous for non-volatile and thermally labile compounds.[3][4]

1. Sample Preparation

-

Dissolve a precisely weighed amount of the this compound sample in a suitable organic solvent, such as a mixture of isopropanol (B130326) and hexane (e.g., 2:1 v/v), to achieve a final concentration within the calibrated range (e.g., 1-5 mg/mL).[1]

-

Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

2. HPLC-ELSD Instrumentation and Conditions

-

Instrument : HPLC system equipped with an Evaporative Light Scattering Detector (ELSD).

-

Column : A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.

-

Mobile Phase : A gradient elution is typically used for the separation of complex lipid mixtures.

-

Gradient Program : A typical gradient might start with a higher proportion of Mobile Phase A, with a linear increase in Mobile Phase B over the course of the run to elute the triglycerides.[1]

-

Flow Rate : Typically maintained in the range of 0.5 - 1.0 mL/min.[3]

-

Column Temperature : Maintained at a constant temperature, for example, 35°C, to ensure reproducible retention times.[3]

-

ELSD Settings :

-

Nebulizer Temperature : Adjusted based on the mobile phase composition and flow rate.

-

Evaporator Temperature : Set to ensure efficient solvent evaporation without degrading the analyte.

-

Gas Flow Rate : Optimized for sensitivity.

-

Method Cross-Validation Workflow

Cross-validation is a critical process to ensure that different analytical methods provide comparable and reliable results for the same analyte.[5] The following diagram illustrates a general workflow for the cross-validation of HPLC and GC methods for this compound quantification.

Caption: Workflow for cross-validation of HPLC and GC methods.

Discussion

Both HPLC and GC are powerful techniques for the quantitative analysis of this compound, each with its own set of advantages and limitations.

Gas Chromatography (GC) is a well-established and robust technique that often offers high sensitivity and resolution, particularly for the analysis of fatty acid profiles following transesterification.[1][2] The instrumentation can also be more cost-effective than some HPLC systems.[1] However, the necessity for derivatization to convert triglycerides into volatile FAMEs introduces an additional sample preparation step, which can be time-consuming and a potential source of error.[3] The high temperatures employed in GC can also be a limitation for thermally labile compounds.[4]

High-Performance Liquid Chromatography (HPLC) , conversely, allows for the analysis of intact triglycerides, providing a more direct measure of the this compound concentration in a sample.[1] This is especially beneficial for analyzing a broad range of lipids without the need for derivatization.[1] When coupled with detectors like ELSD or Mass Spectrometry (MS), HPLC can deliver excellent sensitivity and structural information.[3] Potential drawbacks of HPLC can include higher instrumentation and solvent costs, and in some cases, longer analysis times compared to GC.[1]

The logical framework for selecting the most appropriate method is depicted in the following decision tree.

Caption: Decision tree for selecting an analytical method.

References

Efficacy of Different Solvents for Trimyristolein Extraction: A Comparative Study

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical determinant in the successful isolation of trimyristolein, a triglyceride of myristic acid, from its primary natural source, nutmeg (Myristica fragrans). This compound is a valuable compound in various industrial applications, including pharmaceuticals and cosmetics. This guide provides a comparative analysis of the efficacy of different solvents for this compound extraction, supported by experimental data, to aid researchers in optimizing their extraction protocols. The choice of solvent significantly impacts extraction yield, purity, time, and overall process sustainability.

Comparative Analysis of Solvent Performance